molecular formula C13H11Cl2N3O3S B2465394 4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide CAS No. 1241134-51-9

4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide

Cat. No. B2465394
CAS RN: 1241134-51-9
M. Wt: 360.21
InChI Key: HZAWVOZQXLNPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 4-amino-2,6-dichloropyridine, an important intermediate, was developed starting from 2,6-dichloropyridine. The process involved oxidation to give a pyridine N-oxide derivative, which was then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a first-line drug used in TB therapy.

Compound Design and Evaluation: Researchers synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.

Key Findings:

Other Potential Applications

Organic Synthesis: The compound’s unique structure may find applications in organic synthesis, including the preparation of other derivatives or functionalized molecules.

Medicinal Chemistry: Researchers could explore modifications to enhance its pharmacological properties, such as improving solubility, bioavailability, or target specificity.

Anti-Fibrotic Agents: While not directly studied, similar compounds have shown anti-fibrotic activity. Investigating this avenue could yield promising results .

properties

IUPAC Name

4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c1-16-13(19)8-2-4-9(5-3-8)18-22(20,21)10-6-7-11(14)17-12(10)15/h2-7,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWVOZQXLNPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.